4-Carboxybenzoate
Overview
Description
Terephthalate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a terephthalic acid. It is a conjugate acid of a terephthalate(2-).
Scientific Research Applications
Metal Interaction Studies
Research has shown that 4-carboxybenzoate, along with other benzoate derivatives, plays a significant role in the study of metal interactions with biologically important molecules. A comprehensive review highlighted the impact of metals like lithium, sodium, and potassium, among others, on the electronic systems of ligands such as benzoic and 2-hydroxybenzoic acids. These interactions are crucial for understanding the behavior of these compounds with biological targets, which could include cellular receptors or essential cell components. This knowledge aids in predicting molecule reactivity, the stability of complex compounds, and their affinity towards enzymes, contributing to a deeper understanding of metal-ligand interactions in biological systems (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental Impact and Degradation
Another area of interest is the environmental fate and degradation of compounds related to this compound, such as parabens, which share a similar chemical structure. A review on parabens, which are esters of para-hydroxybenzoic acid, discussed their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments that remove these compounds, they persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is due to continuous introduction from consumer products into the environment, posing potential risks to aquatic ecosystems. Understanding the environmental impact of such compounds is crucial for assessing their safety and ecological consequences (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
4-carboxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYFWRCBNTPAC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O4- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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